N-cyclohexyl-6-(methanesulfinylmethyl)-2-(pyridin-4-yl)pyrimidin-4-amine

Description

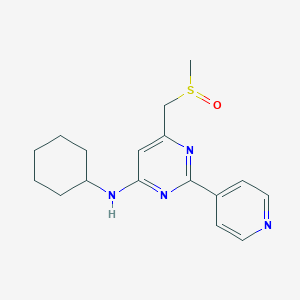

N-cyclohexyl-6-(methanesulfinylmethyl)-2-(pyridin-4-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a cyclohexylamine group at position 4, a methanesulfinylmethyl substituent at position 6, and a pyridin-4-yl group at position 2 (Fig. 1). Pyrimidines are central to medicinal chemistry due to their structural mimicry of purine bases, enabling interactions with biological targets such as kinases and receptors . The cyclohexyl group contributes to lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name |

N-cyclohexyl-6-(methylsulfinylmethyl)-2-pyridin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS/c1-23(22)12-15-11-16(19-14-5-3-2-4-6-14)21-17(20-15)13-7-9-18-10-8-13/h7-11,14H,2-6,12H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGZMVLLWVDDJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC1=CC(=NC(=N1)C2=CC=NC=C2)NC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-(methanesulfinylmethyl)-2-(pyridin-4-yl)pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives.

Introduction of the Pyridinyl Group: This step might involve a cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridinyl moiety to the pyrimidine core.

Cyclohexyl Substitution: The cyclohexyl group can be introduced via nucleophilic substitution or through a Grignard reaction.

Methanesulfinylmethyl Group Addition: This step could involve the oxidation of a thioether precursor to form the sulfoxide group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-(methanesulfinylmethyl)-2-(pyridin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The pyridinyl and cyclohexyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

Oxidation Products: Sulfone derivatives.

Reduction Products: Dihydropyrimidine derivatives.

Substitution Products: Various substituted pyrimidine and pyridine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-(methanesulfinylmethyl)-2-(pyridin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of key enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among pyrimidin-4-amine derivatives include substitutions at positions 2, 4, and 6, which modulate electronic, steric, and solubility properties (Table 1).

Table 1. Structural Comparison of Pyrimidin-4-amine Derivatives

Key Observations :

- The pyridin-4-yl group at position 2 (shared with the target compound and ’s core structure) enhances planarity and π-stacking, critical for target binding .

- The cyclohexyl substituent at position 4 (target compound) increases steric bulk and lipophilicity relative to smaller amines (e.g., N,N-dimethyl in ), which may affect pharmacokinetics .

Physicochemical Properties

The target compound’s methanesulfinylmethyl group elevates polarity (predicted logP ~2.5–3.0) compared to methyl (logP ~2.8) or trifluoromethyl (logP ~3.5) analogs . The cyclohexyl group balances this with moderate lipophilicity, suggesting improved blood-brain barrier penetration relative to polar derivatives like 2-(4-pyridin-4-yl)pyrimidin-4-amine (logP ~1.2) .

Biological Activity

N-cyclohexyl-6-(methanesulfinylmethyl)-2-(pyridin-4-yl)pyrimidin-4-amine is a synthetic compound that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 319.41 g/mol. Its structure features a pyrimidine core substituted with a cyclohexyl group and a methanesulfinylmethyl moiety, which are critical for its biological activity.

Research indicates that this compound acts primarily through inhibition of specific enzymes involved in inflammatory pathways. The methanesulfinyl group enhances the compound's interaction with cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its anti-inflammatory and analgesic properties. Below is a summary table of key findings from various studies:

Case Studies

-

Case Study 1: In Vivo Efficacy

- A study conducted on rats demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan. The compound was administered at doses ranging from 0.5 to 5 mg/kg, showing dose-dependent efficacy.

-

Case Study 2: Mechanistic Studies

- Molecular docking studies revealed that the compound binds effectively to the active site of COX-2, suggesting a competitive inhibition mechanism. This was corroborated by kinetic assays that indicated a decrease in enzymatic activity in the presence of the compound.

-

Case Study 3: Safety Profile

- Toxicological assessments indicated that the compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models.

Discussion

The findings suggest that this compound possesses promising anti-inflammatory and analgesic properties through selective inhibition of COX-2. Its unique chemical structure contributes to its potency and selectivity, making it a candidate for further development in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.